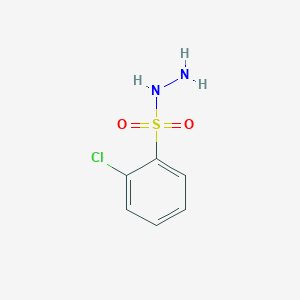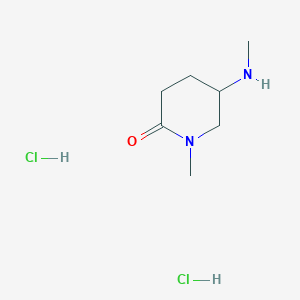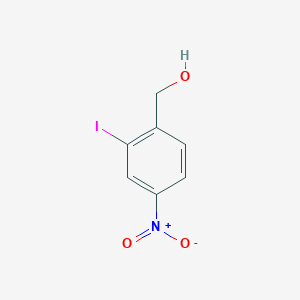
(2-Iodo-4-nitrophenyl)methanol
Descripción general
Descripción
“(2-Iodo-4-nitrophenyl)methanol” is a chemical compound with the molecular formula C7H6INO3 . It has a molecular weight of 279.03 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “(2-Iodo-4-nitrophenyl)methanol” consists of an iodine atom and a nitro group attached to a phenyl ring, with a methanol group also attached to the phenyl ring .Physical And Chemical Properties Analysis
“(2-Iodo-4-nitrophenyl)methanol” is a solid compound . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Green Chemistry in Oxidation Reactions
- Hypervalent iodine/nitroxyl radical mediated selective oxidation of alcohols to aldehydes and ketones showcases a dual recycling strategy for hypervalent iodine reagents, offering a greener approach to organic synthesis (Dohi et al., 2012).
Solvatochromic Switches and Probes
- Nitro-substituted phenolates demonstrate solvatochromism, used as switches and probes for investigating solvent mixtures, hinting at applications in sensing and solvent polarity studies (Nandi et al., 2012).
Catalysis and Isomerization
- Dinuclear Zn(II) complexes promote cleavage and isomerization of alkyl phosphates, revealing potential in catalytic processes and organic transformation mechanisms (Tsang et al., 2009).
Photorelease Mechanisms
- The study of 2-nitrobenzyl compounds in photorelease mechanisms for controlled release of small molecules, offering applications in photoresponsive materials and drug delivery systems (Il'ichev et al., 2004).
Methanol as a Hydrogen Source
- Innovative use of methanol as both a C1 synthon and H2 source for N-methylation of amines and transfer hydrogenation of nitroarenes, demonstrating its role in sustainable chemical synthesis (Sarki et al., 2021).
Methanol in Catalysis and Energy
- Methanol's role in fuel cells and as a green fuel alternative is explored through studies on methanol oxidation and its use in producing high-performance catalysts for energy applications (Niu et al., 2016).
Lipid Dynamics and Solvent Effects
- Methanol's impact on lipid dynamics and flip-flop kinetics in biological membranes, with implications for drug delivery and membrane protein studies (Nguyen et al., 2019).
Safety and Hazards
“(2-Iodo-4-nitrophenyl)methanol” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
Direcciones Futuras
Propiedades
IUPAC Name |
(2-iodo-4-nitrophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZHUUBCMWRTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole](/img/structure/B2678434.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide](/img/structure/B2678438.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2678439.png)
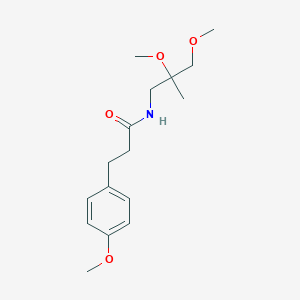
![N-(3,4-difluorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2678441.png)
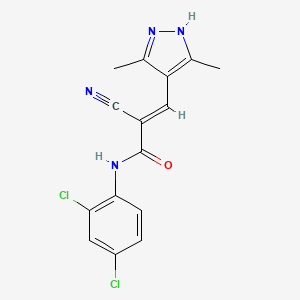
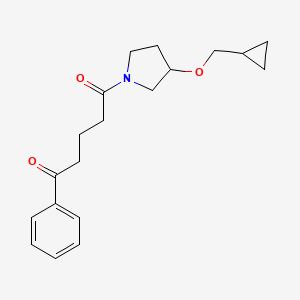

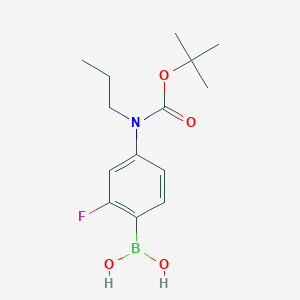
![2-chloro-4-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2678448.png)
